Benzene, 1,1'-ethenylidenebis[4-fluoro-

Catalog No.
S14197154
CAS No.
6175-14-0
M.F
C14H10F2
M. Wt
216.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1,1'-ethenylidenebis[4-fluoro-

CAS Number

6175-14-0

Product Name

Benzene, 1,1'-ethenylidenebis[4-fluoro-

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene

Molecular Formula

C14H10F2

Molecular Weight

216.22 g/mol

InChI

InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2

InChI Key

OKWIEHVHIHQUFB-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Benzene, 1,1'-ethenylidenebis[4-fluoro-] is an organic compound with the molecular formula C14H10F2C_{14}H_{10}F_2 and a molecular weight of 216.23 g/mol. This compound features a unique structure characterized by two 4-fluorophenyl groups connected by an ethenylidene bridge. The presence of fluorine atoms in the para position of the phenyl rings enhances its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals .

  • Oxidation Reactions: The compound can undergo oxidation, leading to various products depending on the conditions used.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, which is a common reaction for compounds containing halogens.
  • Polymerization: It may also act as a monomer in polymerization reactions, forming polymers with unique properties due to its structure .

The synthesis of Benzene, 1,1'-ethenylidenebis[4-fluoro-] can be achieved through several methods:

  • Condensation Reactions: This compound can be synthesized via condensation reactions involving appropriate precursors such as fluorinated benzaldehydes.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be employed to form the ethenylidene bridge between the fluorinated phenyl groups.
  • Fluorination of Precursor Compounds: Starting from non-fluorinated analogs, selective fluorination can introduce the desired fluorine substituents at the para positions .

Benzene, 1,1'-ethenylidenebis[4-fluoro-] has potential applications in various fields:

  • Materials Science: Its unique structure may be utilized in the development of advanced materials such as polymers and coatings.
  • Pharmaceuticals: The compound could serve as a lead structure for drug development due to its potential biological activity.
  • Organic Electronics: It may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its electronic properties .

Interaction studies involving Benzene, 1,1'-ethenylidenebis[4-fluoro-] are essential for understanding its reactivity and potential biological effects. Preliminary studies suggest that it may interact with biological membranes and proteins due to its lipophilicity imparted by the fluorinated groups. Further research is needed to elucidate specific interactions at the molecular level and their implications for biological activity .

Several compounds share structural similarities with Benzene, 1,1'-ethenylidenebis[4-fluoro-]. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzene, 1,1'-ethenylidenebis[4-chloro-]C14H10Cl2C_{14}H_{10}Cl_2Contains chlorine instead of fluorine
4-FluorobenzophenoneC13H9FC_{13}H_{9}FA ketone derivative with different reactivity
Bis(4-fluorophenyl)acetyleneC14H10F2C_{14}H_{10}F_2Similar fluorinated structure without ethenylidene bridge

These compounds exhibit varying chemical properties and reactivities due to differences in substituents and structural arrangements. Benzene, 1,1'-ethenylidenebis[4-fluoro-] is unique due to its specific arrangement of fluorinated groups and ethenylidene linkage, which may influence its applications and interactions compared to these similar compounds .

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

216.07505664 g/mol

Monoisotopic Mass

216.07505664 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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